molecular formula C11H17NO B13258615 2-(2,5-Dimethylfuran-3-yl)piperidine

2-(2,5-Dimethylfuran-3-yl)piperidine

Cat. No.: B13258615
M. Wt: 179.26 g/mol
InChI Key: WHNORUOQLIDAGX-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylfuran-3-yl)piperidine is a chemical compound with the molecular formula C11H17NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 2,5-dimethylfuran moiety adds unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylfuran-3-yl)piperidine typically involves the reaction of 2,5-dimethylfuran with piperidine under specific conditions. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst, which affords enantiomerically enriched products in good yields . Another approach involves the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, followed by aldol condensation with aldehydes and subsequent hydrogenation-cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of robust catalysts and optimized reaction conditions would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylfuran-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce fully saturated piperidine derivatives.

Scientific Research Applications

2-(2,5-Dimethylfuran-3-yl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylfuran-3-yl)piperidine involves its interaction with molecular targets in biological systems. The piperidine moiety can interact with various receptors and enzymes, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, which is a simple six-membered ring with one nitrogen atom.

    2,5-Dimethylfuran: A furan derivative with two methyl groups, which contributes to the unique properties of the compound.

    N-Substituted Piperidines: Compounds where the nitrogen atom in piperidine is substituted with different functional groups.

Uniqueness

2-(2,5-Dimethylfuran-3-yl)piperidine is unique due to the combination of the piperidine and 2,5-dimethylfuran moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-(2,5-dimethylfuran-3-yl)piperidine

InChI

InChI=1S/C11H17NO/c1-8-7-10(9(2)13-8)11-5-3-4-6-12-11/h7,11-12H,3-6H2,1-2H3

InChI Key

WHNORUOQLIDAGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C2CCCCN2

Origin of Product

United States

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